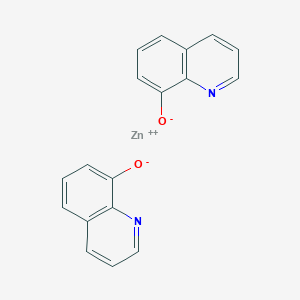

Zinc 8-hydroxyquinolinate

Descripción

Propiedades

Número CAS |

13978-85-3 |

|---|---|

Fórmula molecular |

C18H12N2O2Zn |

Peso molecular |

353.7 g/mol |

Nombre IUPAC |

zinc bis(quinolin-8-olate) |

InChI |

InChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |

Clave InChI |

HTPBWAPZAJWXKY-UHFFFAOYSA-L |

SMILES canónico |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Zn] |

Otros números CAS |

13978-85-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Zinc 8-Hydroxyquinolinate Complex

This technical guide provides a comprehensive overview of the core physicochemical properties of the Zinc 8-hydroxyquinolinate complex (Znq2), a compound of significant interest in the fields of materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key concepts.

Chemical Structure and General Properties

Zinc 8-hydroxyquinolinate, with the chemical formula C18H12N2O2Zn, is a coordination complex in which a central zinc ion is chelated by two 8-hydroxyquinoline ligands.[1][2] The 8-hydroxyquinoline acts as a bidentate ligand, coordinating to the zinc ion through its nitrogen and oxygen atoms, forming a stable five-membered ring.[3][4] This complex is a yellow-green crystalline powder that is odorless, tasteless, non-volatile, and non-deliquescent.[5][6] It is known for its thermal stability and luminescent properties, which make it a valuable material for applications such as organic light-emitting diodes (OLEDs).[7][8]

Synthesis of Zinc 8-Hydroxyquinolinate

The synthesis of Zinc 8-hydroxyquinolinate can be achieved through various methods, including simple chemical precipitation and sonochemical routes.

Chemical Precipitation Method

A common laboratory-scale synthesis involves the reaction of a zinc salt, such as zinc acetate or zinc sulfate, with 8-hydroxyquinoline in a suitable solvent system. The pH of the reaction mixture is a critical parameter and is typically adjusted to facilitate the formation of the complex.[9][10]

Experimental Protocol: Chemical Precipitation

-

Dissolve a stoichiometric amount of a zinc salt (e.g., ZnSO4·7H2O) in deionized water.[10]

-

Separately, dissolve 8-hydroxyquinoline in a suitable solvent, such as a mixture of ethanol and water or an aqueous ammonia solution.[10][11]

-

Add the 8-hydroxyquinoline solution to the zinc salt solution with constant stirring.

-

Adjust the pH of the mixture to approximately 4.5 using an acid (e.g., sulfuric acid) or a base (e.g., ammonia) to precipitate the complex.[10]

-

The resulting yellow crystalline precipitate is then filtered, washed thoroughly with water, and dried.[10]

Sonochemical Synthesis

A sonochemical method can be employed to synthesize Znq2 nanorods. This technique utilizes ultrasound to induce the formation of the complex within a microemulsion.[11][12]

Experimental Protocol: Sonochemical Synthesis of Znq2 Nanorods

-

Prepare a water-in-oil microemulsion by mixing a surfactant (e.g., TX-100), an oil phase (e.g., cyclohexane), a co-surfactant (e.g., n-hexanol), and an aqueous solution of zinc acetate.[11]

-

Dissolve 8-hydroxyquinoline in an ethanol/water solution and add it to the microemulsion.[11]

-

Subject the mixture to ultrasound irradiation for a specific duration to promote the reaction and formation of nanorods.[11][12]

-

The resulting nanorods can be collected by centrifugation, washed, and dried.

Physicochemical Properties

Solubility and Stability

Zinc 8-hydroxyquinolinate is generally insoluble in water and most organic solvents.[5][6] It exhibits slight solubility in quinoline, pyridine, glacial acetic acid, and chloroform.[5][6] The complex is soluble in strong acids, where it decomposes, and it also decomposes in alkaline conditions.[5][6] The solubility product constant (Ksp) for Znq2 has been reported with a pKsp of 24.30.[2][5] The complex demonstrates good thermal stability, with a melting point reported to be above 350 °C.[6][13][14] Differential scanning calorimetry (DSC) analysis has shown the thermal stability of the powder up to 540 K.[15]

| Property | Value | References |

| Molecular Formula | C18H12N2O2Zn | [2][6][14] |

| Molecular Weight | 353.69 g/mol | [2][13][14] |

| Appearance | Yellow-green crystalline powder | [5][6] |

| Melting Point | >350 °C | [6][13][14] |

| Solubility | Insoluble in water and most organic solvents; slightly soluble in quinoline, pyridine, glacial acetic acid, chloroform; soluble in strong acids. | [5][6] |

| pKsp | 24.30 | [2][5] |

Crystal Structure

The crystal structure of anhydrous Zinc 8-hydroxyquinolinate has been a subject of investigation, with findings indicating the formation of a tetrameric supramolecular structure, (Znq2)4, in both single crystals and vacuum-deposited thin films.[16][17] In this tetramer, six of the 8-hydroxyquinoline ligands are involved in bridging through their phenolato oxygens.[16] The dihydrate form of Znq2 has also been characterized, showing a distorted octahedral geometry around the zinc atom.[18] X-ray diffraction (XRD) is the primary technique used to elucidate the crystal structure.[9][11]

Experimental Protocol: X-ray Diffraction (XRD)

-

A powdered sample of the synthesized Zinc 8-hydroxyquinolinate is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

The resulting diffractogram provides information about the crystal structure, phase purity, and crystallite size of the material.

Below is a conceptual workflow for the synthesis and characterization of Zinc 8-hydroxyquinolinate.

Caption: General workflow for the synthesis and characterization of Zinc 8-hydroxyquinolinate.

Spectroscopic Properties

The UV-Vis absorption spectrum of Zinc 8-hydroxyquinolinate is characterized by distinct absorption bands. In solution, the complex typically exhibits a maximum absorbance (λmax) around 384 nm.[19] This absorption is attributed to a metal-to-ligand charge transfer (MLCT) band. The free 8-hydroxyquinoline ligand shows a maximum absorbance at a shorter wavelength, around 316 nm.[3]

Experimental Protocol: UV-Visible Spectroscopy

-

Prepare a dilute solution of Zinc 8-hydroxyquinolinate in a suitable solvent (e.g., 10% ethanol/water).[3]

-

Use a double beam UV-Vis spectrophotometer to record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

-

A blank solution (solvent only) is used as a reference.

-

The absorbance is plotted against the wavelength to obtain the UV-Vis spectrum.

Zinc 8-hydroxyquinolinate is a highly fluorescent material. The emission properties can be influenced by the substituents on the 8-hydroxyquinoline ligand and the surrounding environment.[9][20] In chloroform, it exhibits an emission maximum (λem) at 484 nm when excited at 325 nm.[13] The fluorescence is a result of electronic π-π* transitions within the quinolinolate ligands.[20]

Experimental Protocol: Fluorescence Spectroscopy

-

Prepare a dilute solution of the complex in a suitable solvent.

-

Use a spectrofluorophotometer to record the emission spectrum.

-

Set the excitation wavelength (λex) and scan a range of emission wavelengths.

-

The fluorescence intensity is plotted against the emission wavelength to obtain the fluorescence spectrum.

The relationship between absorption and emission in Znq2 is a key aspect of its photophysical properties.

Caption: Simplified Jablonski diagram for the photophysical processes in Zinc 8-hydroxyquinolinate.

FTIR spectroscopy is used to identify the functional groups and confirm the coordination of the 8-hydroxyquinoline ligand to the zinc ion. The spectrum of the complex shows characteristic bands corresponding to the vibrations of the quinoline ring and the metal-ligand bonds.[9][21]

¹H and ¹³C NMR spectroscopy can be used to characterize the structure of the 8-hydroxyquinoline ligand and its derivatives, as well as the corresponding zinc complexes in solution.[10][21]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition behavior of Zinc 8-hydroxyquinolinate.[12][22] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products.[22] DTA and DSC measure the difference in temperature or heat flow between a sample and a reference, revealing information about phase transitions and thermal events.[22]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

A small amount of the sample is placed in a crucible within the TGA instrument.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).[22]

-

The weight loss of the sample is continuously monitored and plotted against temperature.

| Spectroscopic and Thermal Analysis Data | |

| UV-Vis (λmax) | ~384 nm (in solution)[3][19] |

| Fluorescence (λem) | ~484 nm (in chloroform, λex = 325 nm)[13] |

| Thermal Decomposition | Stable up to high temperatures, with decomposition occurring at different stages depending on the specific complex.[22] |

Conclusion

Zinc 8-hydroxyquinolinate is a versatile complex with a rich set of physicochemical properties that make it a valuable material for various applications, particularly in the development of optoelectronic devices. Its straightforward synthesis, high thermal stability, and strong fluorescence are key attributes that continue to attract research interest. This guide provides a foundational understanding of its core properties and the experimental methodologies used for its characterization, serving as a valuable resource for scientists and researchers in the field.

References

- 1. 8-Hydroxyquinoline zinc | C18H14N2O2Zn | CID 3285712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(8-quinolinolato) zinc | 13978-85-3 [chemicalbook.com]

- 3. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. chembk.com [chembk.com]

- 6. Buy 8-Hydroxyquinoline Zinc Salt | High Purity Bis(8-quinolinolato) Zinc | CAS 13978-85-3 | Top Supplier | Molecular Formula C18H12N2O2Zn | Safe Usage | Melting Point >350 °C | Premium Quality | EINECS 237-762-0 | Explore Now! [fengtongchemical.cn]

- 7. Synthesis of 8-Hydroxyquinoline Derivative and Its Zinc Complex: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 13. 8-羟基喹啉锌盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. americanelements.com [americanelements.com]

- 15. testing-the-physical-properties-stability-of-zinc-8-hydroxyquinoline-thin-films-toward-stable-photodetection-performance-effect-of-annealing - Ask this paper | Bohrium [bohrium.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Crystal Structure of Zinc 8-hydroxyquinolinate Dihydrate - Lynne Lionel Merritt - Google 圖書 [books.google.com.hk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. akjournals.com [akjournals.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Zinc 8-Hydroxyquinolinate

For researchers, scientists, and professionals in drug development, a deep understanding of the molecular structure of active compounds is paramount. Zinc 8-hydroxyquinolinate (Znq2), a coordination complex with significant applications in organic light-emitting diodes (OLEDs) and potential pharmacological activities, exists in various crystalline forms. This technical guide provides a comprehensive analysis of its crystal structure, detailing experimental protocols for its synthesis and characterization, and presenting key crystallographic data in a comparative format.

Introduction to the Crystalline Forms of Zinc 8-Hydroxyquinolinate

Zinc 8-hydroxyquinolinate is known to crystallize in at least two common forms: a dihydrate and an anhydrous form. The arrangement of the zinc cation, the 8-hydroxyquinolate ligands, and, in the case of the dihydrate, water molecules, dictates the overall crystal packing and, consequently, its physical and chemical properties. The anhydrous form has been identified as a tetrameric structure, [Zn(C₉H₆NO)₂]₄, while the dihydrate is a monomeric species, [Zn(C₉H₆NO)₂(H₂O)₂]. The transition between these forms is a critical aspect of its material science.

Synthesis and Crystallization Protocols

The preparation of high-quality single crystals is the foundational step for crystal structure analysis. Various methods have been employed for the synthesis of Zinc 8-hydroxyquinolinate, each yielding crystals with potentially different characteristics.

Synthesis of Zinc 8-Hydroxyquinolinate Dihydrate ([Zn(C₉H₆NO)₂(H₂O)₂])

A common method for the synthesis of the dihydrate form is through a chemical precipitation reaction in an aqueous medium.

Experimental Protocol:

-

Precursor Preparation: Prepare separate solutions of a soluble zinc salt (e.g., zinc acetate, Zn(CH₃COO)₂) and 8-hydroxyquinoline in a suitable solvent.

-

Reaction: The 8-hydroxyquinoline solution is added dropwise to the zinc salt solution with constant stirring. The formation of a yellow precipitate indicates the formation of the complex.

-

Crystallization: The precipitate can be recrystallized from a suitable solvent mixture, such as ethanol/water, to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is crucial for the growth of well-defined crystals.

-

Isolation and Drying: The resulting crystals are filtered, washed with a small amount of cold solvent, and dried under ambient conditions.

Synthesis of Anhydrous Zinc 8-Hydroxyquinolinate ([Zn(C₉H₆NO)₂]₄)

The anhydrous form is typically obtained through the dehydration of the dihydrate form or by synthesis under anhydrous conditions.

Experimental Protocol (Dehydration):

-

Starting Material: Begin with crystalline Zinc 8-hydroxyquinolinate dihydrate.

-

Heating: The dihydrate crystals are heated to a temperature above 180 °C under vacuum. This process removes the coordinated water molecules.[1]

-

Sublimation: The anhydrous complex can be further purified by sublimation, which can also yield high-quality single crystals.[2]

Experimental Protocol (Solid-State Reaction):

A room-temperature, solvent-free approach has also been reported.[1]

-

Reactants: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and 8-hydroxyquinoline are used as starting materials.[1]

-

Grinding: The reactants are ground together in a mortar and pestle. The solid-state reaction proceeds without the need for a solvent.

-

Product: The resulting powder is the dihydrate form, which can then be converted to the anhydrous form by heating as described above.[1]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated. Data is typically collected at a controlled temperature to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined using least-squares methods to best fit the experimental data.

The logical workflow for determining the crystal structure from a synthesized compound is depicted below.

Caption: Workflow for Crystal Structure Determination.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the dihydrate and anhydrous forms of Zinc 8-hydroxyquinolinate.

Table 1: Crystallographic Data for Zinc 8-Hydroxyquinolinate Dihydrate ([Zn(C₉H₆NO)₂(H₂O)₂])

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 11.28 |

| b (Å) | 5.42 |

| c (Å) | 13.16 |

| β (°) | 106.3 |

| Volume (ų) | 773.4 |

| Z | 2 |

| R-factor | 0.0471 |

Data obtained from the redetermination of the crystal structure.[3]

Table 2: Crystallographic Data for Anhydrous Zinc 8-Hydroxyquinolinate ([Zn(C₉H₆NO)₂]₄)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.858(1) |

| b (Å) | 13.019(2) |

| c (Å) | 10.834(1) |

| α (°) | 106.56(1) |

| β (°) | 109.00(1) |

| γ (°) | 74.14(1) |

| Z | 1 (for the tetramer) |

| R-factor | 0.043 |

Data for the tetrameric structure.[2]

Structural Insights and Coordination Geometry

Zinc 8-Hydroxyquinolinate Dihydrate: In the dihydrate form, the zinc ion is in a distorted octahedral coordination environment. It is coordinated to two nitrogen atoms and two oxygen atoms from the two bidentate 8-hydroxyquinolate ligands, and two oxygen atoms from the two water molecules.[3] The molecule is centrosymmetric.

Anhydrous Zinc 8-Hydroxyquinolinate: The anhydrous form exhibits a more complex tetrameric structure where four [Zn(C₉H₆NO)₂] units are interconnected by bridging oxygen atoms of the 8-hydroxyquinolate ligands.[2] This arrangement leads to two distinct coordination environments for the zinc atoms: hexa- and penta-coordination.[2] The molecule as a whole is centrosymmetric.

The transformation between the dihydrate and anhydrous forms involves the removal of the coordinated water molecules and a subsequent rearrangement of the [Zn(C₉H₆NO)₂] units to form the stable tetrameric structure.

Caption: Transformation between Dihydrate and Anhydrous Forms.

Conclusion

The crystal structure of Zinc 8-hydroxyquinolinate is polymorphic, with the dihydrate and anhydrous tetramer being well-characterized forms. The synthesis and crystallization conditions play a crucial role in determining the resulting crystalline phase. A thorough understanding of these structures, obtained through detailed experimental protocols and precise crystallographic analysis, is essential for controlling the material properties for various applications, from advanced electronic devices to the design of novel therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this versatile coordination complex.

References

An In-depth Technical Guide to Zinc 8-hydroxyquinolinate

This guide provides essential molecular information for Zinc 8-hydroxyquinolinate, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental molecular properties of Zinc 8-hydroxyquinolinate are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₂N₂O₂Zn[1][2][3][4] |

| Molecular Weight | 353.69 g/mol [1][2][] |

Logical Relationship of Components

The following diagram illustrates the composition of Zinc 8-hydroxyquinolinate from its constituent parts and its resulting molecular properties.

Caption: Composition of Zinc 8-hydroxyquinolinate and its molecular properties.

References

- 1. americanelements.com [americanelements.com]

- 2. Buy 8-Hydroxyquinoline Zinc Salt | High Purity Bis(8-quinolinolato) Zinc | CAS 13978-85-3 | Top Supplier | Molecular Formula C18H12N2O2Zn | Safe Usage | Melting Point >350 °C | Premium Quality | EINECS 237-762-0 | Explore Now! [fengtongchemical.cn]

- 3. 8-Hydroxyquinoline zinc|lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

An In-depth Technical Guide to the Electrochemical Behavior of Zinc 8-hydroxyquinolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of Zinc 8-hydroxyquinolinate (Znq2), a compound of significant interest in materials science and, increasingly, in the field of drug development. This document details the core electrochemical behavior of Znq2, outlines relevant experimental protocols, and explores the implications of its redox properties for anticancer applications, including its influence on critical cellular signaling pathways.

Core Electrochemical Properties of Zinc 8-hydroxyquinolinate

Zinc 8-hydroxyquinolinate is a coordination complex that exhibits notable electrochemical activity, primarily centered on the 8-hydroxyquinolinate ligand. The zinc ion, being redox-inactive in this context, modulates the electronic properties of the ligand. The electrochemical behavior of Znq2 is crucial for its applications in organic light-emitting diodes (OLEDs) and as a potential therapeutic agent. Its ability to participate in electron transfer reactions is fundamental to these functions.

The key electrochemical characteristics of Znq2 are determined through techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). These methods provide insights into the redox potentials, electron transfer kinetics, and interfacial properties of the complex.

Table 1: Summary of Quantitative Electrochemical Data for Zinc 8-hydroxyquinolinate and Related Complexes

| Parameter | Value | Technique | Experimental Conditions | Reference |

| Oxidation Potential (Epa) | 0.75 V | Differential Pulse Voltammetry | Irreversible oxidation; vs. Ag/AgNO3 in 0.1 M nBu4NPF6 (TBAH) in acetonitrile | [1] |

| Reduction Potential (Epc) | -2.06 V | Differential Pulse Voltammetry | Irreversible reduction; vs. Ag/AgNO3 in 0.1 M nBu4NPF6 (TBAH) in acetonitrile | [1] |

| HOMO Energy Level | -5.15 eV | Calculated from Oxidation Potential | E_HOMO = -[(E_OX - E_1/2, ferrocene) + 4.8] eV | [1] |

| LUMO Energy Level | -2.46 eV | Calculated from Reduction Potential | E_LUMO = -[(E_RED - E_1/2, ferrocene) + 4.8] eV | [1] |

| Energy Band Gap | 2.69 eV | Calculated from HOMO/LUMO | - | [1] |

Note: The redox potentials are reported relative to a ferrocene/ferrocenium (Fc/Fc+) internal reference.

Experimental Protocols for Electrochemical Analysis

Detailed and reproducible experimental protocols are critical for the accurate assessment of the electrochemical behavior of Zinc 8-hydroxyquinolinate. Below are methodologies for key electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to probe the redox behavior of a species in solution.

Objective: To determine the redox potentials and reversibility of electron transfer processes of Znq2.

Methodology:

-

Instrumentation: A three-electrode electrochemical workstation (e.g., CH Instruments, Inc. model CHI 620A).[2]

-

Working Electrode: Glassy carbon electrode.[2]

-

Counter Electrode: Platinum wire.[2]

-

Reference Electrode: Ag/AgNO3 (0.1 M in acetonitrile).[2]

-

Electrolyte Solution: 0.1 M tetra-n-butylammonium hexafluorophosphate (nBu4NPF6) in distilled acetonitrile.[2]

-

Analyte Concentration: A solution of Zinc 8-hydroxyquinolinate in the electrolyte solution.

-

Procedure:

-

Polish the glassy carbon working electrode with alumina slurry, rinse with distilled water and the solvent for the electrolyte, and dry.

-

Assemble the three-electrode cell with the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Record a blank voltammogram of the electrolyte solution.

-

Add the Zinc 8-hydroxyquinolinate solution to the cell.

-

Scan the potential from an initial value (e.g., 0 V) to a final potential (e.g., 1.0 V) and back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

Repeat the scan for multiple cycles to check for stability and electrode fouling.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox process (diffusion-controlled vs. surface-adsorbed).

-

Differential Pulse Voltammetry (DPV)

DPV is a sensitive voltammetric technique used for quantitative analysis and for resolving overlapping voltammetric waves.

Objective: To obtain well-defined peaks for the oxidation and reduction of Znq2 for accurate potential measurement and quantification.

Methodology:

-

Instrumentation and Electrode Setup: Same as for Cyclic Voltammetry.

-

Typical DPV Parameters:

-

Procedure:

-

Prepare the electrochemical cell and solution as described for CV.

-

Apply the DPV waveform over the desired potential range. The current is sampled just before the pulse and at the end of the pulse, and the difference is plotted against the potential.[3]

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the interfacial properties of an electrode, including charge transfer resistance and double-layer capacitance.

Objective: To characterize the charge transfer kinetics and interfacial properties of Znq2 at the electrode-electrolyte interface.

Methodology:

-

Instrumentation: An electrochemical workstation with an impedance analysis module.

-

Electrode Setup: Same as for CV.

-

Procedure:

-

Set the DC potential to the open-circuit potential (OCP) or a specific potential of interest (e.g., a redox peak potential).

-

Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

-

Record the resulting current and phase shift as a function of frequency.

-

The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

-

Fit the impedance data to an appropriate equivalent circuit model to extract quantitative parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[4]

-

Relevance to Drug Development: Anticancer Activity and Signaling Pathways

The redox properties of metal complexes, including Zinc 8-hydroxyquinolinate, are increasingly recognized as playing a crucial role in their biological activity, particularly in their potential as anticancer agents.[5] The ability of these complexes to participate in redox reactions can lead to the generation of reactive oxygen species (ROS), disruption of cellular redox balance, and interaction with biological macromolecules, ultimately inducing cancer cell death.[6]

Induction of Apoptosis and Mitophagy

Recent studies have demonstrated that zinc(II)-8-hydroxyquinoline complexes can induce significant apoptosis in cancer cells.[7] This programmed cell death can be triggered through multiple signaling pathways. Furthermore, these complexes have been shown to induce mitophagy, the selective degradation of mitochondria by autophagy.[7]

Logical Relationship of Anticancer Action:

Caption: Logical flow of Znq2-induced anticancer activity.

Key Signaling Pathways

Mitophagy: The PINK1/Parkin Pathway

One of the primary mechanisms for initiating mitophagy in response to mitochondrial damage involves the PINK1 and Parkin proteins. While the direct interaction of Znq2 with this pathway is still under investigation, zinc overload has been shown to induce mitophagy through the PINK1/Parkin pathway.[8]

Caption: The PINK1/Parkin-mediated mitophagy pathway.

Apoptosis Signaling

Zinc complexes can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS and subsequent mitochondrial dysfunction are key events in the intrinsic pathway, leading to the release of cytochrome c and activation of caspases.

References

- 1. Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05168C [pubs.rsc.org]

- 2. Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity of metal complexes: involvement of redox processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 13978-85-3 and the Associated Compound of Interest for Drug Development

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is crucial to consult original research articles and safety data sheets (SDS) before any experimental work.

Executive Summary and Clarification of CAS Number

Initial research into CAS number 13978-85-3 revealed a significant discrepancy with the requested chemical name "1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide". The compound correctly associated with CAS number 13978-85-3 is Bis(8-hydroxyquinolinato)zinc , a coordination complex primarily used in materials science.

The chemical name "1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide" corresponds to CAS number 85532-75-8 , which is the well-characterized pharmacological tool compound PK-11195 . Given the target audience of drug development professionals, it is highly probable that the intended subject of this guide is PK-11195.

This guide will therefore address both compounds. The first section will provide a comprehensive overview of Bis(8-hydroxyquinolinato)zinc (CAS 13978-85-3). The second, more extensive section will focus on PK-11195 (CAS 85532-75-8), covering its properties, biological activities, and relevance to drug development, in line with the audience's interests.

Part 1: Bis(8-hydroxyquinolinato)zinc

CAS Number: 13978-85-3

Chemical Properties and Identifiers

Bis(8-hydroxyquinolinato)zinc, also known as Zinc 8-quinolinolate or Znq2, is a coordination complex. It is a stable compound with applications predominantly in the field of organic electronics.

| Property | Value | Reference |

| Molecular Formula | C18H12N2O2Zn | [1][2] |

| Molecular Weight | 353.69 g/mol | [1][2] |

| Appearance | Yellow to brown to dark green crystalline powder | [3] |

| Melting Point | >350 °C | [1][3] |

| Boiling Point | 260 °C (Predicted) | [4] |

| Solubility | Insoluble in water and most organic solvents; slightly soluble in quinoline, pyridine, glacial acetic acid, chloroform. | [4] |

| λmax | 255 nm | [3] |

| Fluorescence | λex 325 nm; λem 484 nm in chloroform | [5] |

| InChI Key | HTPBWAPZAJWXKY-UHFFFAOYSA-L | [1][2] |

| SMILES | C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2] | [6] |

Synthesis and Experimental Protocols

The synthesis of Bis(8-hydroxyquinolinato)zinc can be achieved through several methods. The most common are solution-based precipitation, sonochemical synthesis, and physical vapor deposition for thin films.

1.2.1. Solution-Based Precipitation (Illustrative Protocol)

This method involves the direct reaction of a zinc salt with 8-hydroxyquinoline in a suitable solvent.

-

Reactants: Zinc acetate dihydrate, 8-hydroxyquinoline, Methanol.

-

Procedure:

-

Dissolve zinc acetate dihydrate in hot methanol.

-

Separately, dissolve 8-hydroxyquinoline in methanol.

-

Add the 8-hydroxyquinoline solution to the zinc acetate solution.

-

A yellow precipitate of Bis(8-hydroxyquinolinato)zinc will form.

-

The precipitate can be collected by filtration, washed with the solvent, and dried.[7]

-

1.2.2. Sonochemical Synthesis of Nanorods

This method utilizes ultrasound to facilitate the formation of nanostructured Bis(8-hydroxyquinolinato)zinc.

-

Reactants: Zinc acetate, 8-hydroxyquinoline, in a microemulsion system.

-

Procedure:

-

Prepare a microemulsion containing aqueous droplets of the reactants.

-

Subject the microemulsion to ultrasonic irradiation.

-

The ultrasound induces collision and fusion of initial Znq2 nuclei, promoting the growth of nanorods.[8]

-

1.2.3. Preparation of Anhydrous Compound

The anhydrous form can be prepared by thermal treatment of the dihydrate.

-

Procedure: Heat the dihydrate at temperatures above 130°C under vacuum to remove coordinated water molecules. Sublimation at approximately 400°C can also yield high-purity anhydrous crystals.[7]

Analytical Methods

The characterization of Bis(8-hydroxyquinolinato)zinc typically involves the following techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[9]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and size of the synthesized material, especially for nanostructures.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the ligand to the zinc ion.[9]

-

Photoluminescence (PL) Spectroscopy: To measure the light-emitting properties of the compound.[9]

-

UV-Visible Spectroscopy: To determine the absorption spectrum.[9]

Biological Activity and Applications

While primarily a material for electronic devices, Bis(8-hydroxyquinolinato)zinc has some reported biological relevance.

-

OLEDs: It is widely used as an electroluminescent material in Organic Light-Emitting Diodes (OLEDs).[2][10]

-

Protein Sensing: Nanorods of Znq2 have been shown to be sensitive to several proteins like human serum albumin, exhibiting enhanced photoluminescence and resonance light scattering, suggesting potential as a protein probe.[8]

-

Antibacterial Activity: Some 8-hydroxyquinoline derivatives and their metal complexes are known to possess antibacterial properties.[11]

Hazards and Safety

Bis(8-hydroxyquinolinato)zinc is classified as an irritant.

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [3][12] |

| H319 | Causes serious eye irritation | [3][12] |

| H335 | May cause respiratory irritation | [3][12] |

| Precautionary Statements | P261, P305+P351+P338 | [3][12] |

Handling Precautions: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[12]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is light-sensitive.[12]

Part 2: 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK-11195)

CAS Number: 85532-75-8

Chemical Properties and Identifiers

PK-11195 is a potent and selective antagonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). It is a widely used research tool in pharmacology and neuroscience.

| Property | Value | Reference |

| Molecular Formula | C21H21ClN2O | [13][14] |

| Molecular Weight | 352.86 g/mol | [13] |

| Appearance | White crystalline powder | [15] |

| Solubility | Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 15 mg/ml) | [15] |

| Storage | Store at room temperature. Solutions in DMSO can be stored at -20°C for up to 1 month. Stable for 1 year as supplied. | [15] |

| InChI Key | RAVIZVQZGXBOQO-UHFFFAOYSA-N | [13] |

| SMILES | CCC(C)N(C)C(=O)c1cc2ccccc2c(n1)-c3ccccc3Cl | [13] |

Synthesis and Experimental Protocols

The synthesis of PK-11195 and its radiolabeled analogues is well-documented in the literature, particularly for its use in Positron Emission Tomography (PET).

2.2.1. Radiosynthesis of [11C]PK-11195 (Illustrative Protocol)

This protocol describes the N-methylation of the desmethyl precursor to produce the 11C-labeled compound for PET imaging.

-

Precursor: (R)-[N-desmethyl] PK11195

-

Reagents: [11C]methyl iodide or [11C]methyl triflate, Dimethylsulfoxide (DMSO), Potassium hydroxide (KOH).

-

Procedure:

-

The precursor (e.g., 1 mg) is dissolved in anhydrous DMSO (e.g., 300 µL).

-

KOH is added to the solution.

-

[11C]methyl iodide or triflate is passed through the solution.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 40°C) for a short duration (e.g., 2 minutes).

-

The product is then purified using High-Performance Liquid Chromatography (HPLC).[16]

-

Analytical Methods

The analysis of PK-11195, especially in biological matrices and for PET studies, involves several advanced techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for the purification of synthesized PK-11195 and for the analysis of its metabolites in plasma.[17]

-

Positron Emission Tomography (PET): [11C]-labeled PK-11195 is a key radioligand for imaging TSPO expression in the brain and other tissues, which is often upregulated in neuroinflammation and cancer.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and purity of the compound and to characterize its metabolites.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the 3D structure of PK-11195 in complex with TSPO.[18]

Biological Activity and Mechanism of Action

PK-11195's biological effects are primarily mediated through its interaction with TSPO, but TSPO-independent mechanisms have also been reported.

2.4.1. TSPO Antagonism and Downstream Effects

PK-11195 is a high-affinity antagonist of TSPO, a protein located on the outer mitochondrial membrane.[15][18] TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. In the central nervous system, TSPO expression is low in healthy individuals but is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[18]

2.4.2. Modulation of Apoptosis and Cell Cycle

At micromolar concentrations, PK-11195 can induce apoptosis in various cancer cell lines.[19] This is thought to occur through its effects on the mitochondrial permeability transition pore (MPTP), leading to the release of cytochrome c and activation of caspases.[20] It has also been shown to cause G1/S phase cell cycle arrest.[19]

2.4.3. Chemosensitization

PK-11195 can sensitize tumor cells to conventional chemotherapeutic agents.[15][21] This effect is partly attributed to the inhibition of drug efflux pumps like P-glycoprotein, although other mitochondrial-mediated mechanisms are also involved.[21]

2.4.4. Anti-inflammatory Effects

By binding to TSPO on microglia, PK-11195 can modulate neuroinflammatory responses. Studies have shown that it can inhibit the activation of the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines like IL-1β.[22]

Signaling Pathways and Experimental Workflows

Below are Graphviz diagrams illustrating some of the key pathways and workflows related to PK-11195.

Hazards and Safety

PK-11195 is generally considered to have low toxicity at doses used for imaging and in many in vitro studies. Human studies with oral doses up to 400 mg have reported no significant toxicities.[19] However, as with any research chemical, appropriate safety precautions should be taken.

| Hazard Class | WGK Germany | Reference |

| Combustible Solid | 3 | [13] |

Handling Precautions: Standard laboratory practices should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses).

This guide provides a comprehensive overview of the properties and hazards of both Bis(8-hydroxyquinolinato)zinc (CAS 13978-85-3) and PK-11195 (CAS 85532-75-8), with a particular focus on the latter due to its relevance to the target audience. The provided information, tables, and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug development.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Bis(8-quinolinolato) zinc | 13978-85-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 8-羟基喹啉锌盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS RN 13978-85-3 | Fisher Scientific [fishersci.com]

- 7. Zinc 8-quinolinolate | 13978-85-3 | Benchchem [benchchem.com]

- 8. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group [mdpi.com]

- 11. Bis(2-methyl-8-hydroxyquinolinato)zinc | 14128-73-5 | Benchchem [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. peripheral benzodiazepine antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 14. 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | C21H21ClN2O | CID 1345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-(2-CHLOROPHENYL)-N-METHYL-N-(1-METHYLPROPYL)-3-ISOQUINOLINECARBOXAMIDE | 85532-75-8 [chemicalbook.com]

- 16. Synthesis and evaluation of 11C-PK 11195 for in vivo study of peripheral-type benzodiazepine receptors using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PK 11195 - Wikipedia [en.wikipedia.org]

- 19. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PK11195 potently sensitizes to apoptosis induction independently from the peripheral benzodiazepin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PK11195, a peripheral benzodiazepine receptor ligand, chemosensitizes acute myeloid leukemia cells to relevant therapeutic agents by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Simple Precipitation Synthesis of Zinc 8-hydroxyquinolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 8-hydroxyquinolinate (Zn(8-HQ)₂), a coordination complex of zinc with the bidentate ligand 8-hydroxyquinoline, is a versatile compound with significant applications in various scientific fields, including materials science and drug development. Its utility stems from its fluorescent properties, stability, and diverse biological activities. In the realm of drug development, Zn(8-HQ)₂ and its derivatives are explored for their potent anticancer and antimicrobial properties. These biological effects are often attributed to the synergistic action of the zinc ion and the 8-hydroxyquinoline ligand, which can disrupt cellular homeostasis in pathogenic cells. This document provides a detailed protocol for a simple, reproducible precipitation method for the synthesis of Zinc 8-hydroxyquinolinate, along with its characterization data and an overview of its applications in biomedical research.

Data Presentation

A summary of the key quantitative data for Zinc 8-hydroxyquinolinate is presented in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₂O₂Zn | [1] |

| Molecular Weight | 353.69 g/mol | [1] |

| Appearance | Yellow-green crystalline powder | [2] |

| Melting Point | >350 °C | [2][3][4] |

| Purity (Assay) | 98% | [5] |

| Yield (Precipitation Method) | 89% | |

| UV-Vis Absorption (λmax) | 382 nm (in THF) | [5] |

| Photoluminescence (λem) | 540 nm (in THF) | [5] |

Experimental Protocols

Simple Precipitation Method for Zinc 8-hydroxyquinolinate Synthesis

This protocol details a straightforward and efficient method for the synthesis of Zinc 8-hydroxyquinolinate via chemical precipitation.

Materials and Reagents:

-

8-hydroxyquinoline (C₉H₇NO)

-

Zinc chloride (ZnCl₂)

-

Potassium hydroxide (KOH)

-

Ethanol (C₂H₅OH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Deionized water

Equipment:

-

Magnetic stirrer with stir bar

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Rotary evaporator (optional)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Ligand Solution: In a suitable beaker, dissolve 2 mmol of 8-hydroxyquinoline and 2 mmol of potassium hydroxide in ethanol. Stir the resulting orange solution for 1 hour at room temperature.

-

Precipitation: To the ethanolic solution of the ligand, add 1 mmol of zinc chloride. Continue stirring the resulting solution at room temperature for another hour. A yellow-green precipitate of Zinc 8-hydroxyquinolinate will form.

-

Isolation and Purification:

-

Reduce the solvent volume using a rotary evaporator or by gentle heating.

-

Dissolve the resulting precipitate in dichloromethane.

-

Filter the solution to remove any insoluble impurities.

-

Recrystallize the product by adding diethyl ether to the dichloromethane solution until a precipitate forms.

-

-

Drying: Collect the purified precipitate by filtration using a Buchner funnel. Wash the solid with a small amount of diethyl ether and dry it in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Mandatory Visualization

Experimental Workflow

Caption: Synthesis of Zinc 8-hydroxyquinolinate.

Anticancer Signaling Pathway

Caption: Anticancer mechanism of Zn(8-HQ)₂.

Applications in Drug Development

Zinc 8-hydroxyquinolinate is a compound of significant interest to drug development professionals due to its broad spectrum of biological activities.

Anticancer Activity

The anticancer effects of zinc compounds are multifaceted. One of the primary mechanisms is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[4] Elevated ROS levels can lead to damage of cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis.[4] Furthermore, zinc has been shown to modulate key cellular signaling pathways. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and is often dysregulated in cancer.[3] By suppressing NF-κB signaling, zinc compounds can sensitize cancer cells to apoptosis.

Antimicrobial Properties

The antimicrobial action of Zinc 8-hydroxyquinolinate is attributed to the combined effects of zinc ions and 8-hydroxyquinoline. Zinc ions can disrupt bacterial cell membranes, interfere with essential enzyme functions, and generate ROS, leading to bacterial cell death. This broad-spectrum activity makes it a candidate for the development of new antimicrobial agents to combat drug-resistant pathogens.

Conclusion

The simple precipitation method detailed in this document provides a reliable and high-yielding route to synthesize Zinc 8-hydroxyquinolinate. The compound's promising anticancer and antimicrobial properties, driven by mechanisms such as ROS generation and modulation of key cellular signaling pathways, make it a valuable platform for the development of novel therapeutics. Further research into its specific molecular targets and in vivo efficacy is warranted to fully realize its clinical potential.

References

- 1. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species modulate Zn(2+)-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonochemical Synthesis of Zinc 8-hydroxyquinolinate (Zq2) Nanorods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the sonochemical synthesis of Zinc 8-hydroxyquinolinate (Zq2) nanorods. Zinc 8-hydroxyquinolinate is a metal complex with notable luminescent and biological properties. The sonochemical approach offers a rapid, efficient, and facile method for the preparation of Zq2 nanostructures with a rod-like morphology. These nanorods have potential applications in various fields, including bio-sensing and drug delivery. This guide outlines the necessary materials, equipment, and step-by-step procedures for the synthesis and characterization of Zq2 nanorods. Additionally, it explores their potential applications in drug development, drawing parallels with the more extensively studied zinc oxide nanoparticles.

Introduction

Zinc 8-hydroxyquinolinate (Zq2) is a coordination complex of zinc with 8-hydroxyquinoline, a chelating agent. This material has garnered significant interest due to its strong photoluminescence and electroluminescence, making it a candidate for applications in organic light-emitting diodes (OLEDs). Beyond its optical properties, Zq2 complexes have also been investigated for their anticancer activities. The synthesis of Zq2 in the form of nanorods can further enhance its properties and open up new avenues for applications, particularly in the biomedical field.

Sonochemistry, the application of ultrasound to chemical reactions and processes, provides the energy required to drive chemical reactions, and the unique conditions created by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—can lead to the formation of novel materials with unique morphologies. The sonochemical synthesis of Zq2 nanorods is a promising method for producing high-quality, crystalline nanostructures.[1]

Experimental Protocols

Materials and Equipment

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

8-hydroxyquinoline (C₉H₇NO)

-

Surfactant (e.g., Sodium bis(2-ethylhexyl) sulfosuccinate - AOT)

-

Oil phase (e.g., n-heptane)

-

Deionized water

-

Ethanol

Equipment:

-

Ultrasonic processor (probe sonicator) with adjustable power and frequency

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Centrifuge

-

Scanning Electron Microscope (SEM)

-

Transmission Electron Microscope (TEM)

-

UV-Vis Spectrophotometer

-

Fluorometer

Sonochemical Synthesis of Zq2 Nanorods (Microemulsion Method)

This protocol is based on the sonochemical synthesis of Zq2 nanorods within a water-in-oil microemulsion. The microemulsion provides nano-sized aqueous droplets that act as nanoreactors for the synthesis of the nanorods.

Procedure:

-

Prepare the Microemulsion:

-

Prepare a solution of the surfactant (e.g., AOT) in the oil phase (e.g., n-heptane). The concentration of the surfactant will influence the size of the aqueous droplets.

-

Add an aqueous solution of zinc acetate to the surfactant/oil mixture while stirring vigorously to form a clear and stable water-in-oil microemulsion.

-

-

Prepare the 8-hydroxyquinoline Solution:

-

Dissolve 8-hydroxyquinoline in a suitable solvent. Depending on the specific protocol, this could be introduced into the aqueous phase of a separate microemulsion or directly into the zinc-containing microemulsion.

-

-

Initiate the Reaction with Sonication:

-

Immerse the probe of the ultrasonic processor into the reaction mixture.

-

Apply ultrasound at a specific frequency (e.g., 20 kHz) and power output. The sonication process generates localized high temperatures and pressures, driving the reaction between zinc ions and 8-hydroxyquinoline within the aqueous nanodroplets.

-

The duration of sonication is a critical parameter that influences the growth and morphology of the nanorods. Time-dependent studies can be performed to optimize the reaction time.[1]

-

-

Product Isolation and Purification:

-

After sonication, the resulting precipitate of Zq2 nanorods is separated from the microemulsion.

-

Break the microemulsion by adding a polar solvent like ethanol.

-

Collect the precipitate by centrifugation.

-

Wash the product repeatedly with ethanol and deionized water to remove any unreacted precursors and surfactant.

-

Dry the purified Zq2 nanorods under vacuum or in a low-temperature oven.

-

Diagram of the Sonochemical Synthesis Workflow:

Caption: Workflow for the sonochemical synthesis of Zq2 nanorods.

Characterization of Zq2 Nanorods

The morphology, structure, and optical properties of the synthesized Zq2 nanorods should be thoroughly characterized using various analytical techniques.

| Characterization Technique | Parameter Measured | Typical Results |

| Scanning Electron Microscopy (SEM) | Morphology, size distribution, and surface features. | Images revealing rod-like structures with uniform diameters and lengths. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and precise dimensions. | High-resolution images confirming the nanorod morphology and crystalline nature. Dimensions are typically in the range of 200-450 nm in diameter and 1-3 µm in length.[1] |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity. | Diffraction patterns corresponding to the crystalline structure of Zinc 8-hydroxyquinolinate. |

| UV-Vis Spectroscopy | Optical absorption properties. | An absorption spectrum with characteristic peaks for Zq2, indicating the electronic transitions. |

| Photoluminescence (PL) Spectroscopy | Emission properties and quantum yield. | Emission spectra showing the characteristic luminescence of Zq2, which is crucial for bioimaging applications. |

Applications in Drug Development

While the application of Zq2 nanorods in drug delivery is an emerging area of research with limited specific data, their properties suggest significant potential. The following sections draw parallels with the well-established use of zinc-based nanoparticles, particularly ZnO, in drug delivery and cancer therapy to highlight the prospective applications of Zq2 nanorods.

Potential as Drug Delivery Vehicles

The high surface-area-to-volume ratio of nanorods makes them suitable carriers for therapeutic agents. The surface of Zq2 nanorods could be functionalized to attach specific drug molecules.

Key Considerations for Drug Delivery:

-

Drug Loading Capacity: The amount of drug that can be loaded onto the nanorods is a critical parameter. This would need to be determined experimentally for specific drug candidates.

-

Release Kinetics: The rate at which the drug is released from the nanocarrier is crucial for therapeutic efficacy. Controlled release can be achieved by designing the surface chemistry of the nanorods.

-

Biocompatibility and Toxicity: The biocompatibility of Zq2 nanorods needs to be thoroughly evaluated. While ZnO nanoparticles are generally considered biocompatible at low concentrations, the toxicity of Zq2 nanostructures must be independently assessed.

Targeted Drug Delivery and Cancer Therapy

The surface of Zq2 nanorods can be modified with targeting ligands, such as antibodies or peptides, to enable specific delivery to cancer cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.

Zinc-containing nanomaterials, in general, have been shown to have inherent anticancer properties.[2] Zq2 complexes themselves have demonstrated cytotoxic effects against cancer cells. The nanorod morphology could potentially enhance cellular uptake and retention, leading to improved anticancer activity.

Diagram of Targeted Drug Delivery Logic:

Caption: Logical flow of targeted drug delivery using Zq2 nanorods.

Data Presentation

Synthesis Parameters and Resulting Nanorod Dimensions

| Parameter | Value/Range | Resulting Nanorod Diameter (nm) | Resulting Nanorod Length (µm) | Reference |

| Synthesis Method | Sonochemical in Microemulsion | 200 - 450 | 1 - 3 | [1] |

| Precursors | Zinc Acetate, 8-hydroxyquinoline | - | - | [1] |

| Sonication Time | Varied (e.g., 1-40 min) | Morphology dependent on time | Morphology dependent on time | [1] |

Note: Specific concentrations and sonication parameters need to be optimized for each experimental setup.

Prospective Drug Delivery Characteristics (Hypothetical Data for Illustration)

As specific data for Zq2 nanorods is not yet widely available, this table is presented as a template for researchers to populate with their experimental findings.

| Drug | Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile (e.g., at pH 5.5 vs. 7.4) |

| Doxorubicin | To be determined | To be determined | To be determined |

| Paclitaxel | To be determined | To be determined | To be determined |

Conclusion and Future Perspectives

The sonochemical synthesis of Zinc 8-hydroxyquinolinate nanorods presents a straightforward and effective method for producing well-defined one-dimensional nanostructures. These materials hold considerable promise for applications in bio-sensing and, with further research, in the field of drug delivery. Future work should focus on optimizing the synthesis protocol to achieve greater control over nanorod dimensions, conducting comprehensive studies on their biocompatibility and toxicity, and exploring their drug loading and release capabilities for various therapeutic agents. The functionalization of these nanorods for targeted delivery to diseased tissues is a particularly exciting avenue for future investigation.

References

Application Notes and Protocols for Thin Film Deposition of Zinc 8-hydroxyquinolinate (Zq2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 8-hydroxyquinolinate (Zq2) is a metal-organic complex that has garnered significant interest in various scientific and technological fields. Its unique photoluminescent and charge-transport properties make it a promising material for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.[1] The performance of Zq2-based devices is critically dependent on the quality and morphology of the thin films. This document provides detailed application notes and protocols for the deposition of high-quality Zq2 thin films using various techniques.

Substrate Preparation

Proper substrate cleaning is a critical prerequisite for the deposition of uniform and adherent thin films. The following protocol is a general guideline and can be adapted for different substrate materials such as glass, silicon, or quartz.

Protocol for Substrate Cleaning:

-

Initial Cleaning: Begin by scrubbing the substrates with a laboratory-grade detergent solution to remove gross contamination.

-

Ultrasonication: Place the substrates in a beaker containing deionized (DI) water and sonicate for 15-20 minutes.

-

Solvent Cleaning: Sequentially sonicate the substrates in acetone, and then isopropyl alcohol (IPA) for 15-20 minutes each to remove organic residues.

-

DI Water Rinse: Thoroughly rinse the substrates with DI water.

-

Drying: Dry the substrates using a stream of high-purity nitrogen gas.

-

Plasma Treatment (Optional): For applications requiring pristine surfaces, an oxygen or argon plasma treatment can be performed to remove any remaining organic contaminants and to enhance surface hydrophilicity.

Thin Film Deposition Techniques

Several techniques can be employed for the deposition of Zq2 thin films. The choice of method depends on the desired film properties, thickness control, and scalability.

Thermal Evaporation

Thermal evaporation is a widely used physical vapor deposition (PVD) technique for depositing thin films of organic materials. It involves heating the source material in a high-vacuum environment until it sublimes or evaporates, and the resulting vapor condenses on a substrate.

Application Notes:

Thermal evaporation allows for the deposition of high-purity Zq2 films with good thickness control. The deposition rate is a crucial parameter that influences the film's structural and optical properties. Slower deposition rates (around 1.0 - 2.0 Å/s) have been found to yield better quality films. Post-deposition annealing can be employed to improve the crystallinity and surface morphology of the films.

Experimental Protocol:

-

Source Preparation: Place high-purity Zq2 powder in a suitable evaporation source, such as a tantalum or molybdenum boat.

-

Substrate Mounting: Mount the cleaned substrates onto a substrate holder in the vacuum chamber, typically positioned above the evaporation source.

-

Vacuum Pumping: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

-

Deposition:

-

Gradually increase the current to the evaporation source to heat the Zq2 powder.

-

Monitor the deposition rate and thickness using a quartz crystal microbalance (QCM).

-

Maintain a stable deposition rate within the desired range (e.g., 0.5 - 2.0 Å/s).

-

Once the desired thickness is achieved, close the shutter and ramp down the source current.

-

-

Cooling: Allow the substrates to cool down to room temperature before venting the chamber.

-

Annealing (Optional): The deposited films can be annealed in a controlled atmosphere (e.g., nitrogen or vacuum) at a specific temperature and duration to enhance their properties.

Quantitative Data for Thermal Evaporation of Zq2:

| Parameter | Value | Reference |

| Base Pressure | ~10⁻⁸ mbar | |

| Deposition Rate | 0.1 - 4.0 Å/s | |

| Substrate Temperature | Room Temperature | [2] |

| Film Thickness | ~100 nm | |

| Annealing Temperature | Up to 423 K | [3] |

Experimental Workflow for Thermal Evaporation:

Spin Coating

Spin coating is a solution-based technique that allows for the rapid deposition of thin films on flat substrates. A solution of the material is dispensed onto the center of a substrate, which is then spun at a high speed to spread the solution and evaporate the solvent.

Application Notes:

Spin coating is a cost-effective and scalable method for producing Zq2 thin films. The film thickness and morphology are primarily controlled by the solution concentration, solvent volatility, and spin speed.[4] For materials like Zq2, it is often necessary to find a suitable solvent in which it has good solubility. Chloroform has been used for similar 8-hydroxyquinoline complexes like Alq3.[5] Blending Zq2 with polymers such as PMMA can also be an effective way to achieve uniform films.[6]

Experimental Protocol:

-

Solution Preparation:

-

Dissolve a specific concentration of Zq2 powder in a suitable solvent (e.g., chloroform, toluene). Sonication may be required to aid dissolution.

-

Filter the solution through a syringe filter (e.g., 0.2 µm pore size) to remove any particulate matter.

-

-

Substrate Mounting: Securely mount the cleaned substrate onto the chuck of the spin coater.

-

Deposition:

-

Dispense a small volume of the Zq2 solution onto the center of the substrate.

-

Start the spin coater and ramp up to the desired spin speed. A typical two-step process might involve a low-speed spread cycle followed by a high-speed spin cycle.

-

Continue spinning for a set duration to allow for solvent evaporation and film formation.

-

-

Annealing: Transfer the coated substrate to a hotplate or into an oven and anneal at a specific temperature to remove residual solvent and improve film quality.

Quantitative Data for Spin Coating of Related 8-Hydroxyquinoline Complexes:

| Parameter | Value | Reference |

| Solvent | Chloroform (for Alq3) | [5] |

| Spin Speed | 600 - 6000 rpm | [4] |

| Resulting Thickness | 70 ± 10 nm (for Alq3) | [5] |

| Annealing Temperature | 85 - 400 °C (for ZnO) | [7] |

Experimental Workflow for Spin Coating:

Physical Vapor Deposition (PVD)

Physical Vapor Deposition encompasses a variety of vacuum deposition methods. Besides thermal evaporation, sputtering is another common PVD technique where atoms are ejected from a target material by bombardment with energetic ions and deposited onto a substrate.

Application Notes:

PVD methods like magnetron sputtering can produce high-quality, dense, and uniform Zq2 thin films.[1] This technique offers good control over film stoichiometry and is suitable for large-area deposition. The properties of the deposited films are influenced by parameters such as sputtering power, working pressure, and substrate temperature.

Experimental Protocol (General for Magnetron Sputtering):

-

Target Preparation: A high-purity Zq2 target is required.

-

Substrate Mounting: Mount the cleaned substrates in the sputtering chamber.

-

Vacuum Pumping: Evacuate the chamber to a high vacuum level.

-

Process Gas Introduction: Introduce an inert gas, typically Argon, into the chamber and maintain a constant pressure.

-

Sputtering:

-

Apply a high voltage to the target to create a plasma.

-

The Ar⁺ ions bombard the Zq2 target, ejecting material that deposits onto the substrates.

-

Control the deposition rate by adjusting the sputtering power and gas pressure.

-

-

Cooling and Venting: After deposition, cool the system and vent the chamber to retrieve the coated substrates.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a PVD technique that uses a high-power pulsed laser beam to ablate a target material, creating a plasma plume that deposits a thin film on a substrate.

Application Notes:

PLD is a versatile technique that can be used to deposit a wide range of materials, including complex multi-element compounds. It offers stoichiometric transfer from the target to the substrate and can be performed in a reactive gas atmosphere to control film composition. For Zq2, this method could potentially yield high-quality crystalline films. Key parameters include laser fluence, repetition rate, background gas pressure, and substrate temperature.[8]

Experimental Protocol (General):

-

Target Preparation: A dense, high-purity Zq2 target is required.

-

System Setup: Place the target and the cleaned substrate in a vacuum chamber.

-

Deposition:

-

Focus a high-power pulsed laser (e.g., KrF excimer laser) onto the rotating target.[1]

-

The laser ablation creates a plasma plume that expands towards the heated substrate.

-

The material from the plume condenses on the substrate, forming a thin film.

-

The deposition can be carried out in a high vacuum or in a controlled background gas environment.

-

Characterization of Zq2 Thin Films

The quality and properties of the deposited Zq2 thin films can be assessed using a variety of characterization techniques:

-

Structural Properties: X-ray Diffraction (XRD) to determine the crystallinity and phase of the films.

-

Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) to visualize the surface topography, grain size, and presence of defects.[9][10]

-

Optical Properties: UV-Visible Spectroscopy to determine the absorption and transmission characteristics and to calculate the optical bandgap. Photoluminescence (PL) and Electroluminescence (EL) spectroscopy to study the emission properties.

-

Electrical Properties: Four-point probe or Hall effect measurements to determine the conductivity and charge carrier mobility.

Summary of Deposition Techniques and Film Properties

| Deposition Technique | Key Advantages | Key Parameters | Typical Film Properties |

| Thermal Evaporation | High purity, good thickness control | Deposition rate, substrate temperature, vacuum pressure | Smooth, uniform films; properties are rate-dependent. |

| Spin Coating | Cost-effective, scalable, rapid | Solution concentration, spin speed, solvent | Uniform films, thickness tunable by spin speed and concentration.[4] |

| PVD (Sputtering) | Dense films, good adhesion, large-area deposition | Sputtering power, gas pressure, substrate temperature | High-quality crystalline films possible.[1] |

| Pulsed Laser Deposition | Stoichiometric transfer, versatile | Laser fluence, background gas pressure, substrate temperature | Can produce high-quality crystalline films.[8] |

Logical Relationship Diagram

References

- 1. Pulsed Laser Deposition of Thin Films | ORNL [ornl.gov]

- 2. physics.iisc.ac.in [physics.iisc.ac.in]

- 3. testing-the-physical-properties-stability-of-zinc-8-hydroxyquinoline-thin-films-toward-stable-photodetection-performance-effect-of-annealing - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Fabrication and Study of ZnO thin Films using Thermal Evaporation Technique [journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Zinc 8-Hydroxyquinolinate for Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of zinc 8-hydroxyquinolinate (Zq2) in the fabrication of organic light-emitting diodes (OLEDs). Zq2 is a metal chelate complex that has garnered significant interest as an emissive and electron-transporting material in OLEDs due to its favorable thermal stability, luminescent properties, and good electron mobility. These characteristics make it a viable alternative to the more commonly used tris(8-hydroxyquinoline)aluminum (Alq3).

Synthesis of Zinc 8-Hydroxyquinolinate (Zq2)

This section outlines a standard protocol for the synthesis of high-purity Zq2 suitable for OLED applications.

Materials and Reagents

-

8-Hydroxyquinoline (99%)

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) (98+%)

-

Ethanol (anhydrous)

-

Deionized water

-

Ammonia solution (25%)

Experimental Protocol

-

Dissolution of Reactants:

-

In a round-bottom flask, dissolve 8-hydroxyquinoline (2.90 g, 20 mmol) in 100 mL of anhydrous ethanol with stirring.

-

In a separate beaker, dissolve zinc acetate dihydrate (2.19 g, 10 mmol) in 50 mL of deionized water.

-

-

Reaction:

-

Slowly add the aqueous solution of zinc acetate to the ethanolic solution of 8-hydroxyquinoline with vigorous stirring at room temperature.

-

A yellow precipitate of Zq2 will begin to form immediately.

-

To ensure complete precipitation, slowly add ammonia solution dropwise to the reaction mixture until the pH reaches approximately 7-8.

-

-

Purification:

-

Continue stirring the mixture for 2 hours at room temperature to allow for complete reaction and crystal growth.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with deionized water (3 x 50 mL) and ethanol (2 x 30 mL) to remove unreacted starting materials and byproducts.

-

Dry the purified Zq2 powder in a vacuum oven at 80°C for 12 hours.

-

-

Characterization:

-

The final product should be a bright yellow powder.

-

Characterize the synthesized Zq2 using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, ¹H-NMR spectroscopy, and elemental analysis to confirm its purity and identity.

-

Fabrication of Zq2-Based OLEDs

This section details a standard protocol for the fabrication of a multilayer OLED device using Zq2 as the emissive layer. The fabrication process is typically carried out in a cleanroom environment under a nitrogen atmosphere (glovebox) to prevent contamination and degradation of the organic materials.

Materials and Equipment

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Synthesized Zinc 8-hydroxyquinolinate (Zq2)

-

Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP) (optional, for doped devices)

-

Electron transport layer (ETL) material (e.g., 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline - BCP)

-

Lithium fluoride (LiF)

-

Aluminum (Al) pellets

-

Solvents (e.g., chloroform, chlorobenzene)

-

Spin coater

-

Thermal evaporator system

-

Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

-

UV-ozone cleaner (optional)

Experimental Protocol

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

For enhanced cleaning and to increase the work function of the ITO, treat the substrates with UV-ozone for 10-15 minutes immediately before use.

-

-

Deposition of the Hole Injection Layer (HIL):

-

Filter the PEDOT:PSS solution through a 0.45 µm PTFE filter.

-

Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds to achieve a film thickness of approximately 30-40 nm.

-

Anneal the substrates on a hotplate at 120°C for 15 minutes in the glovebox to remove residual water.

-

-

Deposition of the Emissive Layer (EML):

-

For a neat Zq2 layer (by thermal evaporation): Place the purified Zq2 powder in a crucible in the thermal evaporator. Deposit a 50-60 nm thick layer of Zq2 onto the PEDOT:PSS layer at a rate of 0.1-0.2 nm/s under high vacuum (<10⁻⁶ Torr).

-

For a doped Zq2 layer (by spin coating): Prepare a solution of a host material (e.g., CBP) and Zq2 (as the dopant, typically 1-10 wt%) in a suitable solvent like chloroform. Spin-coat the solution onto the PEDOT:PSS layer to achieve the desired thickness (typically 40-60 nm). Anneal the film to remove the solvent.

-

-

Deposition of the Electron Transport/Hole Blocking Layer (ETL/HBL):

-

Transfer the substrates to the thermal evaporator.

-

Deposit a layer of BCP (or another suitable ETL material) with a thickness of 10-20 nm onto the emissive layer at a rate of 0.1 nm/s.

-

-

Deposition of the Cathode:

-

Without breaking the vacuum, deposit a thin layer of LiF (0.5-1 nm) at a rate of 0.01-0.02 nm/s.

-

Follow this with the deposition of a 100-150 nm thick layer of aluminum (Al) at a rate of 0.5-1 nm/s to serve as the cathode.

-

-

Encapsulation:

-